Cas no 101258-32-6 (5-Chloro-1-methyl-1H-imidazole-4-sulfonamide)

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide structure
101258-32-6 structure
Product Name:5-Chloro-1-methyl-1H-imidazole-4-sulfonamide
CAS No:101258-32-6
MF:C4H6ClN3O2S
MW:195.627337932587
CID:124588
PubChem ID:1214440
Update Time:2025-11-01

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-sulfonamide,5-chloro-1-methyl-
    • 1H-Imidazole-4-sulfonamide,5-chloro-1-methyl-(9CI)
    • 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide
    • CS-0252323
    • EN300-59799
    • AJ-333/09216008
    • 101258-32-6
    • 5-chloro-1-methylimidazole-4-sulfonamide
    • BEA25832
    • AKOS009243575
    • G46003
    • Inchi: 1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)
    • InChI Key: PQCNACQWOIFIBK-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CN1C)S(N)(=O)=O

Computed Properties

  • Exact Mass: 194.98708
  • Monoisotopic Mass: 194.987
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 86.4Ų

Experimental Properties

  • PSA: 77.98
  • LogP: 1.50200

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Pricemore >>

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5-Chloro-1-methyl-1H-imidazole-4-sulfonamide Related Literature

Additional information on 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide

Research Brief on 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide (CAS: 101258-32-6): Recent Advances and Applications

5-Chloro-1-methyl-1H-imidazole-4-sulfonamide (CAS: 101258-32-6) is a sulfonamide derivative with significant potential in medicinal chemistry and drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and antimicrobial activity. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural optimization of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide to enhance its inhibitory effects on carbonic anhydrase isoforms. The study demonstrated that modifications at the sulfonamide moiety significantly improved binding affinity, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel carbonic anhydrase inhibitors, which are relevant for treating glaucoma and certain cancers.

Another notable advancement comes from a collaborative effort between academic and industrial researchers, as reported in Bioorganic & Medicinal Chemistry Letters. The team synthesized a series of derivatives based on 101258-32-6 and evaluated their antimicrobial properties. Several analogs exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells. This underscores the compound's utility in addressing antibiotic resistance challenges.

From a synthetic chemistry perspective, recent work has focused on streamlining the production of 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide. A 2024 Organic Process Research & Development article detailed a scalable, one-pot synthesis method using eco-friendly catalysts, achieving a yield of over 85%. This innovation addresses previous limitations in large-scale manufacturing, paving the way for broader industrial adoption.

In conclusion, 5-Chloro-1-methyl-1H-imidazole-4-sulfonamide (CAS: 101258-32-6) continues to emerge as a versatile scaffold in drug discovery. Its applications span enzyme inhibition, antimicrobial therapy, and beyond, supported by robust synthetic methodologies. Future research directions may include in vivo efficacy studies and further structural diversification to unlock additional therapeutic avenues.

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